3-[(Methylamino)methyl]benzamide hydrochloride
Description
Overview of Benzamide (B126) Scaffolds as Privileged Structures in Organic Synthesis
The benzamide scaffold is widely recognized as a "privileged structure" in drug discovery. vdoc.pub This term describes molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs. vdoc.pubcolumbia.edu The utility of privileged structures lies in their ability to provide favorable characteristics, where modifications to the core structure can lead to varying levels of potency and specificity for different biological targets. vdoc.pub
Benzamide derivatives are prevalent in a multitude of pharmacologically active compounds, demonstrating a wide range of biological effects including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net The amide bond itself is a crucial feature, contributing to the structural rigidity and hydrogen bonding capabilities of the molecule, which are often essential for target binding. The aromatic ring provides a platform for substitution, allowing chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological receptor. nih.gov The synthesis of benzamide derivatives can be achieved through various methods, including the hydrolysis of aromatic nitriles, aminocarbonylation, and direct Friedel-Crafts-type reactions, making them readily accessible for library synthesis and lead optimization. nih.govresearchgate.net
Table 1: Examples of Pharmacological Activities of Benzamide Derivatives
| Pharmacological Activity | Reference |
|---|---|
| Antimicrobial | walshmedicalmedia.com |
| Analgesic | walshmedicalmedia.com |
| Anti-inflammatory | walshmedicalmedia.com |
| Anticancer | walshmedicalmedia.comresearchgate.net |
| Smoothened Antagonists | nih.gov |
Historical Development and Significance of (Methylamino)methyl Functionalities in Bioactive Molecules
The incorporation of methyl groups and amino functionalities into molecular structures has long been a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The "magic methyl" effect, a term used to describe the profound, and sometimes unexpected, improvement in a compound's biological activity upon the addition of a methyl group, is a well-documented phenomenon. nih.gov Methyl groups can enhance binding affinity through hydrophobic and van der Waals interactions, control the conformation of a molecule, and block metabolic pathways, thereby increasing a drug's stability and bioavailability. nih.govnih.gov
Research Rationale and Scope for the Investigation of 3-[(Methylamino)methyl]benzamide Hydrochloride
The investigation into this compound is founded on a rational drug design approach that combines the proven utility of the benzamide scaffold with the advantageous properties of the (methylamino)methyl functionality. The benzamide core provides a validated "privileged" platform known to interact with a diverse range of biological targets. vdoc.pubnih.gov The placement of the substituent at the meta-position (position 3) of the benzene (B151609) ring is a common strategy to explore the structure-activity relationship of benzamide derivatives.
The introduction of the (methylamino)methyl group at this position is intended to confer specific properties. The basic nitrogen atom can be protonated to form a hydrochloride salt, which typically enhances water solubility and crystallinity, properties that are beneficial for compound handling and formulation. acs.org The rationale for studying this specific compound is to explore its potential as a novel bioactive agent. By combining a privileged scaffold with a functionally significant side chain, researchers aim to create a molecule with unique biological properties that could be exploited for therapeutic purposes.
The scope of research on this compound would logically encompass several key areas:
Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in high purity, followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and elemental analysis.
Physicochemical Profiling: Determination of key properties like solubility, lipophilicity (LogP), and pKa, which are crucial for predicting its behavior in biological systems.
Biological Screening: Evaluation of the compound's activity against a panel of biological targets, guided by the known activities of other benzamide derivatives. This could include assays for anticancer, antimicrobial, or neurological activity. walshmedicalmedia.comresearchgate.netnih.gov
Structural Biology: If the compound shows promising activity, co-crystallization studies with its biological target could elucidate the specific molecular interactions responsible for its effects, guiding further optimization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O biosynth.com |
| Molecular Weight | 200.66 g/mol biosynth.com |
| InChIKey | PQFGHODEZJAWEU-UHFFFAOYSA-N uni.lu |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(methylaminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-6-7-3-2-4-8(5-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJOTIJYROUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-19-3 | |
| Record name | 3-[(methylamino)methyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
**advanced Synthetic Methodologies for 3 Methylamino Methyl Benzamide Hydrochloride**
Multi-Step Synthetic Pathways and Reaction Optimizations
The construction of 3-[(Methylamino)methyl]benzamide hydrochloride is typically approached through a linear sequence, starting with the formation of a substituted benzamide (B126) precursor, followed by the introduction of the key side chain and final salt formation.
The formation of the benzamide moiety is a foundational step in the synthesis. Modern methods have moved beyond classical approaches to embrace more efficient and greener alternatives. A primary route involves the direct condensation of a benzoic acid derivative with an amine source. researchgate.net Advanced techniques utilize activating agents or catalysts to facilitate this transformation under mild conditions. For instance, Lewis acidic ionic liquids immobilized on supports like diatomite earth have been shown to effectively catalyze the direct condensation of benzoic acids and amines, often accelerated by ultrasonic irradiation. researchgate.net
Another significant strategy for forming the benzamide core is through the functionalization of aromatic rings using Friedel-Crafts-type reactions. While traditional methods involve reagents like isocyanates, recent innovations have employed more accessible and stable reagents. nih.gov For example, cyanoguanidine has been demonstrated as a viable reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a strong Brønsted superacid like triflic acid. nih.gov This reaction proceeds through a proposed superelectrophilic intermediate, leading to the formation of the primary benzamide after hydrolytic workup. nih.gov
Alternative pathways to the benzamide core include the hydrolysis of benzonitriles. The synthesis can start from a precursor like 3-cyanobenzoic acid or a related nitrile, which is then converted to the primary amide.
Once the benzamide core, appropriately functionalized at the 3-position (e.g., with a bromomethyl or formyl group), is secured, the next critical step is the introduction of the (methylamino)methyl side chain.
One common strategy is reductive amination. Starting with a 3-formylbenzamide (B138454) precursor, this method involves reacting the aldehyde with methylamine (B109427) to form a Schiff base (imine) intermediate, which is then reduced to the secondary amine. Catalytic hydrogenation, using catalysts such as Raney Nickel under hydrogen pressure, is an effective method for this reduction. google.com
An alternative approach is the nucleophilic substitution of a leaving group. A precursor such as 3-(bromomethyl)benzamide (B1330484) can be reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the bromide to form the desired C-N bond.
The final step in the synthetic sequence is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-[(Methylamino)methyl]benzamide, in an appropriate aprotic solvent (e.g., diethyl ether, ethyl acetate) with hydrochloric acid. google.com The use of anhydrous HCl, either as a gas or a solution in an organic solvent, is often preferred to prevent the incorporation of water and to facilitate the crystallization of the anhydrous salt. google.com The reaction is an acid-base neutralization, where the basic amine nitrogen is protonated by the strong acid, forming the ionic hydrochloride salt which often precipitates from the solution and can be isolated by filtration. youtube.com
Optimizing reaction yield and ensuring the final product's purity are paramount. For each synthetic step, parameters such as temperature, solvent, catalyst loading, and reaction time are meticulously controlled. For instance, in the synthesis of analogous benzamides, purification of intermediates through recrystallization or column chromatography is crucial for removing side products and unreacted starting materials. nih.gov
In the hydrochloride salt formation step, yields can be affected by the solubility of the salt in the chosen solvent system. google.com Careful selection of solvents is necessary to maximize precipitation. Purity is further ensured by washing the isolated crystalline product with a cold solvent to remove any soluble impurities. The final purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods. nih.gov
Table 1: Comparison of General Benzamide Synthesis Methods
| Method | Precursor | Reagents | Key Features |
|---|---|---|---|
| Direct Condensation | Benzoic Acid | Amine, Activating Agent (e.g., DIC, HOBt) nih.gov | High atom economy; often requires coupling agents. researchgate.net |
| Catalytic Amidation | Benzoic Acid | Amine, Heterogeneous Catalyst (e.g., diatomite earth@IL/ZrCl4) researchgate.net | Green chemistry approach; reusable catalyst. researchgate.net |
| Friedel-Crafts Carboxamidation | Arene (e.g., Benzene) | Cyanoguanidine, CF3SO3H nih.gov | Direct C-H functionalization; requires superacid conditions. nih.gov |
| Ammonolysis of Ester | Methyl Benzoate | Aqueous Ammonia google.com | Utilizes readily available starting materials. google.com |
Application of Modern Synthetic Techniques (e.g., Catalysis, Flow Chemistry)
Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. The synthesis of this compound can benefit significantly from these approaches.
Catalysis: As mentioned, heterogeneous catalysis offers a green and efficient route for the amidation step. researchgate.net The use of solid-supported catalysts simplifies product purification, as the catalyst can be removed by simple filtration. researchgate.net For the reductive amination step, transition metal catalysts are key. While Raney Nickel is common, other catalysts based on iridium, rhodium, or ruthenium could offer higher activity and selectivity, potentially allowing for milder reaction conditions (lower temperature and pressure). researchgate.net
Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. europa.eu This technique is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume enhances heat transfer and minimizes the quantity of dangerous material present at any given time. europa.eu
A hypothetical flow synthesis for 3-[(Methylamino)methyl]benzamide could involve sequential reactors. For example, the reductive amination of 3-formylbenzamide with methylamine could be performed in a packed-bed reactor containing a solid-supported hydrogenation catalyst, followed by an in-line acid quench to form the hydrochloride salt, which could then be crystallized and isolated in a continuous fashion. nih.govpolimi.it This integrated approach can reduce manual handling, improve consistency, and facilitate rapid production. polimi.it
Stereochemical Control in Analogous Synthetic Routes
While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of chiral analogs, which are common in pharmaceutical development. The introduction of stereocenters often requires asymmetric synthesis techniques.
For instance, in the synthesis of a chiral pyrrolidine-based intermediate, a key step involved a catalytic asymmetric hydrogenation using a chiral Ruthenium(II) complex with a DM-SEGPHOS ligand. researchgate.net This transformation converted a β-keto amide into a β-hydroxy amide with high diastereomeric and enantiomeric excess (de 98%, ee >99%) after recrystallization. researchgate.net Such catalytic methods are crucial for establishing a specific stereochemistry early in a synthetic sequence.
Another strategy involves the use of enzymes. Ketoreductases, for example, can perform highly stereoselective reductions of ketones to secondary alcohols, a common transformation in building complex molecules. researchgate.net These biocatalytic methods are valued for their high selectivity and environmentally benign operating conditions.
Scale-Up Chemistry and Process Development Considerations
Transitioning a synthetic route from the laboratory bench to industrial-scale production involves significant challenges. nih.gov Process development focuses on creating a robust, safe, and economically viable manufacturing process. nih.gov
Key considerations for the scale-up of this compound synthesis include:
Reagent Selection: Choosing cost-effective, safe, and readily available starting materials and reagents.
Process Safety: Identifying and mitigating potential hazards, such as exothermic reactions or the handling of flammable solvents and pressurized hydrogen gas. nih.gov
Reaction Optimization: Fine-tuning reaction conditions to maximize throughput and minimize waste. This includes optimizing catalyst loading, solvent volumes, and reaction times for large reactors.
Impurity Profiling: Identifying and controlling the formation of byproducts to ensure the final product meets stringent purity specifications required for its intended application.
Isolation and Purification: Developing scalable and efficient methods for product isolation, such as crystallization, which is often preferred over chromatography on a large scale due to cost and solvent usage. nih.gov
The transition from small-scale laboratory batches to pilot and commercial-scale manufacturing requires meticulous planning and validation to ensure consistency and quality. researchgate.netnih.gov
**mechanistic Organic Chemistry of 3 Methylamino Methyl Benzamide Hydrochloride Synthesis and Transformations**
Detailed Reaction Mechanisms for Key Bond-Forming Steps
The formation of the central bonds in 3-[(Methylamino)methyl]benzamide hydrochloride can be achieved through several synthetic routes. Two plausible and common methods involve the formation of the C-N bond between the benzylic carbon and the methylamino group.
Route A: Reductive Amination of 3-Formylbenzamide (B138454)
This two-step, one-pot reaction involves the formation of an imine from 3-formylbenzamide and methylamine (B109427), followed by its reduction.
Step 1: Imine Formation The reaction is typically initiated by the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of 3-formylbenzamide. This is often catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The initial attack forms a tetrahedral intermediate called a hemiaminal. Subsequent dehydration of the hemiaminal, also acid-catalyzed, leads to the formation of a protonated imine (iminium ion), which is then deprotonated to yield the neutral imine. The equilibrium is driven towards the imine by the removal of water.
Step 2: Reduction of the Imine The C=N double bond of the imine is then reduced to a C-N single bond. This is commonly achieved using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are selective for the iminium ion over the starting aldehyde. The reduction occurs via the transfer of a hydride ion (H-) from the reducing agent to the electrophilic carbon of the iminium ion.
Route B: Nucleophilic Substitution of 3-(Chloromethyl)benzamide
This method involves the direct displacement of a leaving group, such as a halide, from the benzylic position by methylamine.
Mechanism: This reaction proceeds via a nucleophilic substitution mechanism. Methylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 3-(chloromethyl)benzamide, displacing the chloride ion in a single concerted step (SN2 mechanism). The rate of this reaction is dependent on the concentration of both reactants. A base is often used to neutralize the hydrogen chloride formed during the reaction.
Investigation of Reaction Intermediates and Transition State Structures
The progression of the synthesis of this compound involves several transient species.
Reaction Intermediates:
Hemiaminal: In the reductive amination pathway, the hemiaminal is a key tetrahedral intermediate formed from the addition of methylamine to the carbonyl group of 3-formylbenzamide.
Iminium Ion: Following the dehydration of the hemiaminal, the resulting iminium ion is a crucial intermediate that is more susceptible to reduction than the initial aldehyde.
Transition State Structures:
Reductive Amination: The transition state for the imine formation involves the partial formation of the C-N bond and partial breaking of the C=O bond. For the reduction step, the transition state involves the partial formation of a C-H bond from the hydride donor and the partial breaking of the C=N pi bond.
Nucleophilic Substitution: In the SN2 reaction of 3-(chloromethyl)benzamide with methylamine, the transition state is a trigonal bipyramidal arrangement where the incoming methylamine and the departing chloride ion are partially bonded to the benzylic carbon.
Kinetic and Thermodynamic Parameters Governing Formation Pathways
| Parameter | Representative Value | Significance |
| Activation Energy (Ea) | 15 - 25 kcal/mol | The minimum energy required for the reaction to occur. A lower Ea leads to a faster reaction rate. |
| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | The heat change during the reaction. A negative value indicates an exothermic reaction, which is thermodynamically favorable. |
| Entropy of Reaction (ΔS) | -20 to -40 cal/mol·K | The change in disorder during the reaction. A negative value indicates a decrease in disorder, which is common when two molecules combine. |
| Gibbs Free Energy (ΔG) | Negative | A negative ΔG indicates a spontaneous and thermodynamically favorable reaction. It is calculated as ΔG = ΔH - TΔS. |
This table presents illustrative values for a typical reductive amination or nucleophilic substitution reaction and are not experimentally determined values for the synthesis of this compound.
The reaction rate is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. The thermodynamic favorability is determined by the change in Gibbs free energy, which is a function of enthalpy and entropy changes.
Studies on the Stability and Degradation Mechanisms of this compound
The stability of this compound is primarily influenced by the susceptibility of the amide bond to hydrolysis.
Hydrolysis Mechanisms:
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. cdnsciencepub.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. uni.lu Subsequent proton transfer and elimination of the amine (as its ammonium salt) yields the carboxylic acid. uni.lu
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. khanacademy.org The breakdown of this intermediate to form a carboxylate anion and an amine is the rate-determining step. google.com The amine is then protonated by the newly formed carboxylic acid.
Potential Degradation Products: The primary degradation products from the hydrolysis of this compound would be 3-(aminomethyl)benzoic acid and methylamine (or their respective salts depending on the pH).
| Degradation Condition | Major Degradation Products |
| Acidic Hydrolysis | 3-(Carboxy)benzylammonium chloride, Methylammonium chloride |
| Basic Hydrolysis | Sodium 3-(aminomethyl)benzoate, Methylamine |
The stability of the compound can be influenced by temperature, pH, and the presence of moisture. Proper storage in a dry environment is crucial to prevent degradation.
**advanced Spectroscopic and Crystallographic Elucidation of 3 Methylamino Methyl Benzamide Hydrochloride**
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-[(Methylamino)methyl]benzamide hydrochloride. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine and amide protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7-8 ppm), with their specific splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The benzylic methylene protons (-CH₂-) adjacent to the nitrogen would be expected to show a singlet or a multiplet, depending on the solvent and temperature, in the range of δ 4-5 ppm. The N-methyl protons (-CH₃) would likely appear as a singlet around δ 2-3 ppm. The exchangeable protons of the amide (-CONH₂) and the hydrochloride amine (-NH₂⁺-) would produce broad singlets, the chemical shifts of which are highly dependent on the solvent and concentration.
The corresponding ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide would be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons would generate a series of signals between δ 120-140 ppm. The benzylic methylene carbon would be expected around δ 50-60 ppm, while the N-methyl carbon would appear further upfield, typically around δ 30-40 ppm.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 7.4 | m | 4H | Aromatic protons |
| 7.2 (br s) | br s | 2H | -CONH₂ |
| 4.1 | s | 2H | -CH₂- |
| 2.5 | s | 3H | -NCH₃ |
| 9.5 (br s) | br s | 2H | -NH₂⁺- (HCl) |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C=O (Amide) |
| 138.5 | Aromatic C (quaternary) |
| 134.0 | Aromatic C (quaternary) |
| 130.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 55.0 | -CH₂- |
| 35.0 | -NCH₃ |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement of the molecular ion.
The expected monoisotopic mass of the protonated molecule [M+H]⁺ (C₉H₁₃N₂O⁺) is approximately 165.1028 g/mol . The observation of this ion with high mass accuracy (typically within 5 ppm) would strongly support the proposed molecular formula. The isotopic pattern, particularly the presence of the M+1 peak arising from the natural abundance of ¹³C, would further corroborate the elemental composition.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would offer valuable structural insights. By inducing fragmentation of the parent ion, characteristic daughter ions can be generated. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and the loss of the amide group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.10224 |
| [M+Na]⁺ | C₉H₁₂N₂ONa⁺ | 187.08418 |
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its connectivity and conformation in the solid state.
As the molecule is achiral, the concepts of absolute and relative stereochemistry are not applicable. However, X-ray diffraction would reveal crucial details about the crystal packing, including intermolecular interactions such as hydrogen bonding. The amide and the hydrochloride amine groups are strong hydrogen bond donors, while the amide carbonyl oxygen is a hydrogen bond acceptor. The resulting hydrogen-bonding network would play a significant role in the stability and physical properties of the crystal lattice. Analysis of the crystal structure would also allow for the unambiguous determination of the salt stoichiometry and the location of the chloride counter-ion.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorph Screening
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of the molecule and is highly effective for identifying functional groups.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amide and the secondary amine hydrochloride. The C=O stretching vibration of the amide group would give rise to a strong, sharp absorption band around 1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methylene and methyl groups would appear in the 2980-2850 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ range.
Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, the non-polar aromatic C=C and C-H vibrations would often produce stronger signals in the Raman spectrum compared to the FT-IR spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule. Furthermore, vibrational spectroscopy is a powerful tool for screening for polymorphism, as different crystalline forms of the same compound will exhibit distinct FT-IR and Raman spectra due to differences in their crystal lattice environments.
Table 4: Expected Vibrational Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3400-3200 | N-H stretch (amide, amine HCl) | FT-IR, Raman |
| >3000 | Aromatic C-H stretch | FT-IR, Raman |
| 2980-2850 | Aliphatic C-H stretch | FT-IR, Raman |
| ~1650 | C=O stretch (amide) | FT-IR, Raman |
| 1600-1450 | Aromatic C=C stretch | FT-IR, Raman |
**computational Chemistry and Theoretical Studies on 3 Methylamino Methyl Benzamide Hydrochloride**
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed analysis of the electronic structure of 3-[(Methylamino)methyl]benzamide hydrochloride would involve calculating key quantum chemical descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.nettandfonline.com
Another important aspect is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amide and amine hydrogens, indicating sites for potential intermolecular interactions like hydrogen bonding. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for this compound The following data is illustrative and represents typical parameters that would be obtained from DFT calculations.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 to -9.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.5 to 0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~9.0 eV | Correlates with chemical reactivity and stability. tandfonline.com |
| Dipole Moment | 3.0 to 5.0 Debye | Measures overall molecular polarity. |
| MEP Negative Region | Around Carbonyl Oxygen | Site for electrophilic attack and hydrogen bond accepting. mdpi.com |
| MEP Positive Region | Around Amine/Amide Hydrogens | Site for nucleophilic attack and hydrogen bond donating. |
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com An MD simulation would model the movements of every atom in this compound, along with surrounding solvent molecules (typically water), providing insights into its flexibility and preferred shapes (conformations). nih.gov
MD simulations are also invaluable for studying solvation effects. By explicitly modeling water molecules, it is possible to analyze the structure of the hydration shell around the compound and calculate the solvation free energy. This information helps in understanding the molecule's solubility and how it interacts with an aqueous biological environment.
Table 2: Typical Parameters for an MD Simulation of this compound The following data is illustrative of a typical MD simulation setup.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, OPLS-AA, or GAFF2 | Defines the potential energy function for all atoms. biorxiv.org |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |
| System Size | ~10,000 atoms (solute + solvent) | Ensures the solute does not interact with its periodic image. |
| Simulation Time | 100 - 500 nanoseconds | Allows for sufficient sampling of conformational space. wustl.edu |
| Temperature/Pressure | 300 K / 1 atm | Simulates physiological conditions. |
| Key Analysis Metrics | RMSD, RMSF, Dihedral Angle Distributions | Quantify stability, flexibility, and preferred conformations. |
In Silico Prediction of Reactivity and Interaction Potentials
In silico methods leverage computational models to predict a compound's properties without the need for laboratory experiments. The reactivity of this compound can be predicted using descriptors derived from quantum chemical calculations. mdpi.com For instance, Fukui functions or local softness indices can be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. tandfonline.com
The interaction potential of the molecule with biological targets, such as proteins or enzymes, can also be assessed. The MEP and the distribution of hydrogen bond donors and acceptors are used to predict how the molecule might form non-covalent interactions, which are the basis of molecular recognition and binding. acs.org Furthermore, computational tools can predict various physicochemical properties relevant to a molecule's behavior in the body, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. mdpi.comresearchgate.net
Table 3: Illustrative In Silico Predicted Properties for this compound The following data is illustrative and represents typical properties predicted by computational software.
| Property | Predicted Value Range | Relevance |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 1.0 - 2.0 | Indicates lipophilicity and ability to cross cell membranes. mdpi.com |
| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | Correlates with drug transport and bioavailability. |
| Hydrogen Bond Donors | 2-3 | Key for molecular recognition and binding. acs.org |
| Hydrogen Bond Acceptors | 2-3 | Key for molecular recognition and binding. acs.org |
| pKa (Amine group) | 8.5 - 9.5 | Determines the protonation state at physiological pH. |
Ligand-Based and Structure-Based Computational Design Methodologies
In the context of drug discovery, computational design methodologies are used to develop new molecules with desired biological activity. These are broadly categorized as ligand-based or structure-based approaches. nih.gov
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures often have similar biological activities. Techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.gov A QSAR model for benzamide (B126) derivatives could be built to correlate specific chemical features with their observed activity, which could then be used to predict the activity of this compound. nih.govnih.gov
Structure-based design is used when the 3D structure of the target protein is known. mdpi.com The primary technique is molecular docking, which predicts the preferred binding orientation of the molecule within the target's active site. nih.gov A docking study of this compound would score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), helping to rationalize its potential mechanism of action. nih.govmdpi.com
Table 4: Comparison of Computational Design Methodologies
| Methodology | Primary Requirement | Typical Methods | Potential Outcome for this compound |
|---|---|---|---|
| Ligand-Based Design | A set of known active/inactive molecules. | QSAR, Pharmacophore Modeling, 3D-Shape Similarity. nih.govnih.gov | Prediction of biological activity based on similarity to known active benzamides. |
| Structure-Based Design | 3D structure of the biological target (e.g., from X-ray crystallography). | Molecular Docking, Molecular Dynamics. nih.govmdpi.com | Prediction of binding mode and affinity to a specific protein target. |
No Publicly Available Data on the Preclinical Molecular and Cellular Mechanism of Action of this compound
Following a comprehensive review of scientific literature and chemical databases, no specific preclinical studies detailing the molecular and cellular mechanism of action for the chemical compound this compound were found. The creation of an article based on the requested detailed outline is not possible due to the absence of published research data on this specific compound.
The requested outline necessitates in-depth information from a range of preclinical, non-human biological studies, including:
Target Identification and Validation: Data from biochemical assays, such as enzyme activity or receptor binding studies, are not available.
Biophysical Characterization: There are no published studies using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the protein-ligand interactions of this compound.
Cell-Based Assays: Information regarding the compound's effect on cellular pathway modulation in non-human cell lines is absent from the public domain.
Subcellular Localization: No studies on the subcellular localization of this compound in model organism cells have been published.
Gene and Protein Expression: There is no available in vitro data on the changes in gene or protein expression induced by this compound.
While research exists for other molecules within the broader benzamide class of compounds, these findings are specific to their unique structures and cannot be extrapolated to this compound. The strict requirement to focus solely on this specific compound prevents the inclusion of data from related but distinct chemical entities. Therefore, without primary research data, a scientifically accurate and thorough article that adheres to the provided structure cannot be generated.
**structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Methylamino Methyl Benzamide Hydrochloride Analogues**
Design and Synthesis of Chemically Modified Analogues
The rational design of chemically modified analogues of 3-[(Methylamino)methyl]benzamide hydrochloride focuses on three primary regions of the molecule: the central benzamide (B126) ring, the N-methylaminomethyl side chain at the 3-position, and the primary amide group. Modifications aim to explore the impact of steric bulk, electronic properties, and conformational flexibility on biological activity.
The synthesis of such analogues can be adapted from established routes for related substituted benzamides. A general strategy for producing a library of N-substituted (aminomethyl)benzamides involves a multi-step process. For instance, a common precursor like 3-(bromomethyl)benzoic acid can be esterified and subsequently reacted with a variety of primary or secondary amines to introduce diversity at the aminomethyl nitrogen. Following this, hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate. This intermediate can then be coupled with a diverse range of amines to form the final benzamide analogues.
A representative synthetic approach, modified from the synthesis of related 4-(aminomethyl)benzamides, is outlined below nih.gov:
Formation of the Aminomethyl Benzoic Acid Intermediate : Starting from 3-(bromomethyl)benzoyl chloride, reaction with methylamine (B109427) would yield 3-[(methylamino)methyl]benzoic acid.
Amide Coupling : The resulting acid is activated, often by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Formation of Final Analogues : The activated acyl chloride is then reacted with a variety of primary or secondary amines (R1R2NH) under Schotten-Baumann conditions to yield the target N-substituted 3-[(methylamino)methyl]benzamide analogues nih.gov.
Modifications can be systematically introduced at various positions:
Amine Substituents : Replacing the N-methyl group with larger alkyl groups (ethyl, propyl), cyclic amines (pyrrolidine, piperidine), or functionalized moieties to probe steric and electronic requirements at this position.
Benzamide Ring Substituents : Introducing electron-donating or electron-withdrawing groups at positions 2, 4, 5, or 6 of the phenyl ring to alter electronic distribution and potential interactions with target proteins.
Primary Amide N-Substituents : Replacing the hydrogens of the -CONH2 group with various alkyl or aryl substituents to explore the hydrogen bonding and steric tolerance at the amide functionality.
For example, studies on the regioisomeric 4-(aminomethyl)benzamides demonstrated that replacing a piperidine ring on the aminomethyl nitrogen with a morpholine or N-methylpiperazine ring led to a decrease in potency, indicating sensitivity to changes at this position nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzamide analogues, QSAR studies help to identify the key physicochemical properties that govern their efficacy.
A typical QSAR study on a series of 3-[(methylamino)methyl]benzamide analogues would involve the following steps:
Data Set Preparation : A series of synthesized analogues with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled.
Descriptor Calculation : For each analogue, a wide range of molecular descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors (e.g., connectivity indices) documentsdelivered.com.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a predictive model frontiersin.org. The model takes the form of an equation that relates the descriptors to the biological activity.
Model Validation : The predictive power and robustness of the QSAR model are rigorously validated using techniques like cross-validation (e.g., leave-one-out) and by using an external set of compounds not included in the model-building process frontiersin.orgjppres.com.
Studies on other series of substituted benzamides have highlighted the importance of specific descriptors. For example, a QSAR study on the antimicrobial activity of substituted benzamides found that topological descriptors, molecular connectivity indices (²χv and ²χ), and Kier's shape index (κα1) were critical in modeling the activity documentsdelivered.com. Another study on benzylidene hydrazine benzamides identified aqueous solubility (Log S), rerank score, and molar refractivity (MR) as significant descriptors for anticancer activity jppres.comunair.ac.id. For analogues of 3-[(methylamino)methyl]benzamide, it is anticipated that descriptors related to the size and polarity of the N-substituent and the electronic nature of the benzamide ring would be significant contributors to a predictive QSAR model.
Table 1: Common Descriptors in Benzamide QSAR Studies
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Topological | Molecular Connectivity Indices (chi) | Describes molecular size, branching, and shape. |
| Electronic | Dipole Moment, Partial Atomic Charges | Influences electrostatic interactions and hydrogen bonding potential. |
| Hydrophobic | LogP (Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions with the target. |
| Steric | Molar Refractivity (MR), Molecular Volume | Defines the size and polarizability of substituents, affecting binding pocket fit. |
Pharmacophore Modeling and Ligand Superposition Studies
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for 3-[(methylamino)methyl]benzamide analogues would define the key interaction points required for binding to its biological target.
The development of a pharmacophore model typically involves:
Identifying Key Features : A set of active analogues is conformationally analyzed and aligned (superposed). Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and aromatic rings (AR), are identified.
Generating a Hypothesis : A 3D hypothesis is generated that maps the spatial relationships (distances and angles) between these critical features. For benzamide derivatives, common features include the carbonyl oxygen of the amide as an HBA, the amide N-H as an HBD, the phenyl ring as an aromatic/hydrophobic feature, and the side-chain nitrogen as a potential HBA or positively ionizable feature nih.govnih.gov.
Validation : The model is validated by its ability to distinguish between highly active and inactive compounds from a database. A robust model will select active compounds with high scores while assigning low scores to inactive ones rsc.orgyoutube.com.
For instance, a pharmacophore model developed for benzamide analogues acting as neuronal nicotinic receptor modulators identified three hydrophobic regions and one hydrogen bond acceptor as crucial for activity nih.gov. Similarly, a model for benzamide glucokinase activators highlighted the importance of aromatic rings and hydrogen bond donors/acceptors nih.gov. For the 3-[(methylamino)methyl]benzamide scaffold, a likely pharmacophore would include an aromatic ring feature, an HBA (the carbonyl oxygen), an HBD (the amide NH), and a positively ionizable/HBA feature (the secondary amine nitrogen).
Table 2: Potential Pharmacophoric Features of 3-[(Methylamino)methyl]benzamide Analogues
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |
|---|---|---|
| Aromatic Ring (AR) | Benzene (B151609) ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Amide carbonyl oxygen | Hydrogen bonding |
| Hydrogen Bond Donor (HBD) | Amide N-H | Hydrogen bonding |
Impact of Structural Modifications on Molecular Interactions and Selectivity
Systematic structural modifications provide direct evidence of the role each part of the molecule plays in binding affinity and selectivity. SAR studies on closely related benzamide structures offer valuable insights into how these changes can affect molecular interactions.
Modifications to the (Methylamino)methyl Side Chain:
Position on the Ring : The position of the aminomethyl group is critical. In a study of filovirus entry inhibitors, the 3-(aminomethyl)benzamide regioisomer was found to be significantly less active than the corresponding 4-(aminomethyl)benzamide hit compound, suggesting that the geometry of interaction with the target strongly favors the para-substitution pattern over the meta-pattern nih.gov. This implies that the vector and distance between the amide group and the side-chain amine are crucial for optimal binding.
N-Substituents : The nature of the substituent on the amine nitrogen influences potency. In a series of picolinamide derivatives (structurally related to benzamides), the position of a dimethylamine side chain markedly affected inhibitory activity and selectivity against acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) researchgate.nettandfonline.com. Altering the N-methyl group in 3-[(methylamino)methyl]benzamide to larger or more complex groups would likely modulate binding affinity and selectivity by altering steric fit and hydrophobic interactions within the target's binding pocket.
Modifications to the Benzamide Moiety:
Amide N-Substituents : The primary amide group is a key interaction point, often forming crucial hydrogen bonds. A structure-activity relationship study of bis-benzamides showed that the C-terminus could tolerate either a methyl ester or a primary carboxamide, but substitutions at the N-terminus were essential for activity elsevierpure.com. This suggests that while the hydrogen-bonding capability of the amide is important, modifications at the amide nitrogen could be explored to fine-tune interactions or improve properties.
Ring Substituents : Adding substituents to the phenyl ring can impact binding through direct interaction or by altering the electronic properties of the amide group. For example, introducing an ortho-fluoro substituent has been shown to suppress disorder in benzamide crystals by influencing intermolecular interactions, a principle that can also apply to ligand-receptor interactions acs.org. The interaction of substituted benzamides with dopamine and benzodiazepine receptors is highly dependent on the pattern of substitution on the benzamide ring, which influences both affinity and selectivity nih.govnih.gov.
Table 3: Summary of Structure-Activity Relationship Insights from Benzamide Analogues
| Molecular Region | Structural Modification | Observed Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| Side Chain Position | Moving aminomethyl from 4-position to 3-position | Significant decrease in biological activity | nih.gov |
| Amine N-Substituent | Replacing piperidine with morpholine | Decreased potency | nih.gov |
| Amine N-Substituent | Varying position of dimethylamine side chain | Marked influence on inhibitory activity and selectivity | researchgate.nettandfonline.com |
| N-Terminus | Introduction of a nitro group | Essential for biological activity in bis-benzamides | elsevierpure.com |
These findings collectively underscore the importance of precise structural and electronic features for the biological activity of benzamide derivatives. Any modification to the this compound scaffold must carefully consider the spatial arrangement of key interaction motifs to maintain or enhance affinity and selectivity for its intended biological target.
**preclinical Metabolic Fate and Analytical Profiling of 3 Methylamino Methyl Benzamide Hydrochloride in *in Vitro* Non Human Biological Systems**
In Vitro Metabolic Stability Profiling (e.g., using liver microsomes, S9 fractions from animal sources)
In vitro metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes. researchgate.net These experiments are typically conducted in the early stages of drug discovery to rank and select compounds with desirable pharmacokinetic characteristics. nih.gov The most common systems employed are liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. srce.hrnih.gov
The general procedure involves incubating 3-[(Methylamino)methyl]benzamide hydrochloride at a specified concentration (e.g., 1 µM) with a suspension of liver microsomes or S9 fractions from preclinical species such as rats or mice. mercell.com The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, which serves as a necessary cofactor for CYP enzymes. researchgate.net Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched by adding a solvent like acetonitrile, which also precipitates proteins. nih.govmercell.com The remaining concentration of the parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (Clint). A shorter half-life indicates lower metabolic stability. researchgate.net These data are crucial for predicting the in vivo hepatic clearance of the compound. srce.hr
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Calculated Parameters:
In Vitro t½ (min): 25.1
Intrinsic Clearance (Clint) (µL/min/mg protein): 27.6
Identification and Structural Elucidation of Metabolites (using LC-MS/MS, NMR)
Identifying the metabolic pathways of a new chemical entity is essential for understanding its disposition and identifying potentially active or toxic metabolites. researchgate.net Following incubation of this compound with liver microsomes or other metabolic systems, the samples are analyzed to detect and characterize the structures of any metabolites formed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical tool for this purpose due to its high sensitivity and ability to provide structural information. technologynetworks.com High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, allowing for the determination of the elemental composition of metabolites. researchgate.net Tandem MS (MS/MS) experiments involve fragmenting the metabolite ions to produce a characteristic pattern that aids in structural elucidation. mdpi.com By comparing the mass and fragmentation patterns of metabolites to the parent compound, specific metabolic transformations can be identified.
For a compound like this compound, potential metabolic pathways could include:
N-demethylation: Removal of one of the methyl groups.
Oxidation: Addition of an oxygen atom, for instance, at the benzylic carbon or on the aromatic ring (hydroxylation).
Hydrolysis: Cleavage of the amide bond.
In cases where the structure cannot be definitively determined by MS alone, Nuclear Magnetic Resonance (NMR) spectroscopy may be used after isolating and purifying a sufficient quantity of the metabolite.
Table 2: Potential In Vitro Metabolites of this compound Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | m/z [M+H]⁺ | Key MS/MS Fragments |
| M1 | N-demethylation | 167.08 | 150.05, 121.06 |
| M2 | Hydroxylation (Aromatic Ring) | 197.10 | 179.09, 136.07 |
| M3 | Amide Hydrolysis | 138.09 | 121.06, 91.05 |
Enzyme Kinetics of Drug-Metabolizing Enzymes Involved (e.g., cytochrome P450 interactions in vitro)
Once it is established that a compound is metabolized, it is important to identify the specific enzymes responsible, a process known as reaction phenotyping. nih.gov This is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.govspringernature.com
To determine the enzyme kinetics, the compound is incubated with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). The rate of metabolism by each isozyme is measured at various substrate concentrations. This data allows for the calculation of the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half the maximal velocity, and the maximal velocity (Vmax). nih.gov These parameters describe the affinity of the enzyme for the compound and its maximum metabolic capacity. springernature.comnih.gov A low Km value suggests a high affinity of the enzyme for the substrate.
Understanding which CYP isoforms metabolize this compound helps predict interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.gov
Table 3: Hypothetical Enzyme Kinetics for the Metabolism of this compound by Major CYP Isoforms
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A2 | >100 | <1.0 |
| CYP2C9 | 85.4 | 3.5 |
| CYP2C19 | >100 | <1.0 |
| CYP2D6 | 12.1 | 25.7 |
| CYP3A4 | 45.3 | 15.2 |
Based on this hypothetical data, CYP2D6 and CYP3A4 would be the primary enzymes involved in its metabolism.
In Vitro Permeability Studies across Artificial Membranes or Non-Human Cell Monolayers
Assessing the permeability of a compound is fundamental to predicting its potential for oral absorption. conicet.gov.ar The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive transcellular permeability. nih.gov This assay uses a filter plate coated with an artificial lipid membrane (e.g., lecithin (B1663433) in dodecane) that separates a donor compartment from an acceptor compartment. researchgate.net
The test compound is added to the donor compartment, and over a set incubation period, the amount of compound that crosses the artificial membrane into the acceptor compartment is measured, typically by LC-MS. From this data, the apparent permeability coefficient (Papp) is calculated. nih.gov
Compounds are often classified as having low, medium, or high permeability based on their Papp values, by comparing them to well-characterized reference compounds. nih.gov While PAMPA only models passive diffusion and lacks active transporters, it serves as an effective and rapid primary screen for absorption potential. conicet.gov.ar
Table 4: Hypothetical In Vitro Permeability of this compound (PAMPA)
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Metoprolol (High Permeability Control) | 22.5 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
| 3-[(Methylamino)methyl]benzamide HCl | 15.7 | High |
Advanced Analytical Method Development for Research Scale Detection and Quantification of 3 Methylamino Methyl Benzamide Hydrochloride
The accurate detection and quantification of 3-[(Methylamino)methyl]benzamide hydrochloride are paramount in research settings to understand its chemical behavior, stability, and potential applications. The development of robust analytical methods is a critical step to ensure data reliability. This section details the development and validation of advanced chromatographic techniques for the analysis of this compound.
**innovative Applications and Future Research Directions in the Chemistry and Biology of 3 Methylamino Methyl Benzamide Hydrochloride**
Development as a Chemical Probe for Investigating Biological Pathways
The development of selective chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. Benzamide (B126) derivatives are increasingly being utilized for this purpose. For instance, novel benzamide derivatives have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. nih.gov These compounds serve as chemical probes to investigate the mechanisms of cancer therapy, demonstrating the ability to induce cell cycle arrest, promote apoptosis, and accumulate DNA double-strand breaks in cancer cells. nih.gov
The utility of a compound like 3-[(Methylamino)methyl]benzamide hydrochloride lies in its potential as a scaffold for creating such targeted probes. By modifying its structure, researchers can develop molecules that interact with specific proteins, allowing for the elucidation of their functions in both healthy and diseased states. The investigation of these interactions helps to map out the biological pathways that underpin various conditions, offering insights that can lead to new therapeutic strategies. nih.gov
Exploration of Novel Synthetic Methodologies for Related Scaffolds
The exploration of novel and efficient synthetic methodologies is critical for generating diverse libraries of benzamide derivatives for biological screening. Researchers are continuously developing new routes to access these scaffolds. Methodologies such as esterification, cyanation, cyclization, and aminolysis reactions have been employed to synthesize novel series of benzamides. nih.gov For example, one approach involved a multi-step synthesis starting from 2-chloro-5-iodobenzoic acid, which underwent esterification and cyanation, followed by cyclization and aminolysis to yield the target benzamide compounds. nih.gov
Another area of exploration is the use of environmentally friendly and efficient reaction conditions, such as microwave irradiation and solvent-free reactions, to produce substituted benzamides. researchgate.net The synthesis of N-substituted benzamide derivatives has been achieved through various means, including reactions utilizing arylideneoxazolones or starting from 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines. researchgate.net These innovative synthetic strategies not only facilitate the rapid generation of compound libraries but also allow for precise structural modifications to optimize biological activity. mdpi.comtandfonline.com A patent has also described the synthesis of a related compound, 3-methylamino-1-(2-thienyl)-1-propanone, through several distinct routes, including reactions with methylamine (B109427). google.com
Integration with Advanced Screening Technologies for Target Discovery
The identification of biological targets for novel compounds is a key step in drug discovery. High-throughput screening (HTS) has become a standard method for rapidly evaluating large libraries of chemical compounds against specific targets. drugtargetreview.com HTS campaigns often screen thousands or even millions of compounds to identify "lead" compounds with desired functional activity. drugtargetreview.com The benzamide scaffold is well-suited for inclusion in such libraries due to its synthetic tractability and proven biological relevance.
Advanced screening technologies are further enhancing the process of target discovery. Mass spectrometry (MS), for example, is increasingly integrated into HTS platforms. embopress.org HTS-MS allows for label-free assays, which can reduce false positives and accelerate the confirmation of hits. embopress.org This technology is particularly useful for identifying compounds that bind directly to a protein target by detecting the mass shift upon binding. embopress.org Integrating libraries of benzamide derivatives, including analogs of this compound, with these advanced screening technologies can accelerate the identification of novel protein targets and mechanisms of action. nih.govhilarispublisher.com
Theoretical Frameworks for Predicting Activity and Selectivity
Computational and theoretical models are indispensable tools for modern drug discovery, enabling the prediction of a compound's activity and selectivity before synthesis. Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the chemical structure of compounds with their biological activity. arxiv.org For benzamide derivatives, QSAR models have been developed to predict anticonvulsant activity by investigating the relationship between topological descriptors (such as Wiener's index and eccentric connectivity index) and biological function. nih.gov Such studies can achieve high prediction accuracy, guiding the design of more potent analogs. nih.gov
In addition to QSAR, molecular docking and molecular dynamics simulations provide insights into how these molecules interact with their biological targets at an atomic level. researchgate.net These techniques have been applied to bicyclo((aryl)methyl)benzamide derivatives to understand their interactions with the glycine (B1666218) transporter type 1 (GlyT1), a target for schizophrenia treatment. mdpi.com By predicting binding modes and energies, these theoretical frameworks help rationalize observed activities and guide the optimization of lead compounds for improved potency and selectivity. nih.gov This computational approach, often combined with machine learning, can significantly streamline the screening and design process for new chemical entities. nih.gov
Collaborative Opportunities in Interdisciplinary Chemical Biology Research
The multifaceted nature of modern drug discovery and chemical biology necessitates a collaborative, interdisciplinary approach. The development of novel benzamide-based therapeutics and probes requires expertise spanning synthetic chemistry, biochemistry, cell biology, and computational science. mdpi.com For instance, the synthesis of novel derivatives nih.govmdpi.com must be coupled with robust biological evaluation and advanced screening to identify and validate targets. drugtargetreview.com
Organizations are increasingly fostering such collaborations by inviting research proposals from the academic community to tackle challenging diseases. schrodinger.com These initiatives aim to combine innovative academic research on novel drug targets with the drug discovery expertise and computational platforms of industry partners. schrodinger.com For researchers working with scaffolds like this compound, such collaborations offer a pathway to translate fundamental discoveries into tangible therapeutic candidates. This synergy between disciplines is crucial for advancing our understanding of the chemical biology of benzamide derivatives and realizing their full therapeutic potential.
Table of Research Findings on Benzamide Derivatives
| Compound Class | Research Focus | Key Findings/Techniques | Reference |
|---|---|---|---|
| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Synthesis and Biological Activity | Synthesized via esterification, cyanation, cyclization, and aminolysis reactions. | nih.gov |
| Substituted Benzamides | Anti-inflammatory Agents | Evaluated for in vitro activity on COX-1 and COX-2 and in vivo anti-inflammatory assays. | researchgate.net |
| Substituted Benzamides/Benzylamines | Predicting Anticonvulsant Activity | Used topological descriptors (Wiener's index, Zagreb group parameter) for QSAR studies, achieving up to 97% prediction accuracy. | nih.gov |
| Benzamide Derivatives Targeting PARP-1 | Antitumor Agents | Compound 13f showed potent anticancer activity, inhibited PARP-1, arrested the cell cycle, and induced apoptosis. | nih.gov |
| Bicyclo((aryl)methyl)benzamides | GlyT1 Inhibitors for Schizophrenia | QSAR models and molecular docking were used to correlate structure with locomotor activity. | mdpi.com |
| N-[(dimethylamine)methyl] benzamides | QSAR of Local Anesthetic Activity | Validated the use of carbonyl group frequency (ν(C=O)) as an experimental parameter for QSPR/QSAR studies. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity of 3-[(Methylamino)methyl]benzamide hydrochloride?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard. Use a C18 column (e.g., Purospher® STAR RP-18) with a mobile phase of acetonitrile:water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set the flow rate to 1.0 mL/min and monitor at 254 nm. Calibrate against USP-grade reference standards to ensure accuracy .
- Validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) and replicate injections (n=3) for precision assessment.
Q. How should this compound be stored to maintain stability?
- Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Avoid exposure to humidity (>60% RH) and high temperatures (>25°C), as hydrolysis of the amide bond or decomposition of the hydrochloride salt may occur .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurity profiles .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solubilizing the compound to avoid inhalation of fine particles .
- Emergency Procedures : For skin contact, rinse immediately with 0.9% saline; for eye exposure, irrigate with copious water for 15 minutes and seek medical evaluation. Avoid water spray in fire scenarios—use CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How can structural modifications of this compound optimize receptor binding affinity?
- Approach :
- Substitution Analysis : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzamide para-position) to enhance hydrogen bonding with target receptors like serotonin receptors (5-HT subtypes) .
- Pharmacophore Modeling : Use Schrödinger’s Maestro to map electrostatic potentials and identify regions for steric bulk addition (e.g., methyl groups on the methylamino moiety) to improve selectivity .
- Validation : Compare IC₅₀ values in radioligand binding assays (e.g., 5-HT₃R transfected HEK293 cells) between parent and modified compounds .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Root Cause Analysis :
- pH Dependency : Solubility peaks at pH 4–5 (hydrochloride salt ionization) but decreases sharply above pH 7 due to freebase precipitation. Confirm using shake-flask method with buffered solutions .
- Co-Solvent Effects : Test binary mixtures (e.g., PEG-400:water) to differentiate intrinsic solubility from kinetic solubility artifacts .
Q. What computational strategies predict metabolic pathways for this compound?
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop’s DEREK Nexus to identify potential sites for Phase I oxidation (e.g., methylamino group) and Phase II glucuronidation .
- ADME Profiling : Simulate hepatic clearance with GastroPlus™ using logP (predicted 1.8) and plasma protein binding (85–90%) parameters .
- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify metabolite formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
